molecular formula C11H18O B14575845 2H-Pyran, 3-cyclohexyl-5,6-dihydro- CAS No. 61639-07-4

2H-Pyran, 3-cyclohexyl-5,6-dihydro-

Cat. No.: B14575845
CAS No.: 61639-07-4
M. Wt: 166.26 g/mol
InChI Key: SYXQAMQYHHDYFO-UHFFFAOYSA-N
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Description

2H-Pyran, 3-cyclohexyl-5,6-dihydro- is a heterocyclic organic compound that belongs to the class of dihydropyrans. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms, with a cyclohexyl group attached to the third carbon. The dihydro prefix indicates that the compound has two additional hydrogen atoms, making it a partially saturated pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 3-cyclohexyl-5,6-dihydro- can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For instance, the reaction of cyclohexyl-substituted enals with nucleophiles under acidic or basic conditions can lead to the formation of the desired dihydropyran ring . Another approach involves the use of N-heterocyclic carbene (NHC) precatalysts to facilitate the cyclization of enals and ketones .

Industrial Production Methods

Industrial production of 2H-Pyran, 3-cyclohexyl-5,6-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Grubbs II catalyst for ring-closing metathesis of dienes containing carboxylate groups is one such method . Additionally, biosynthetic pathways may be explored for the production of this compound, leveraging microbial or enzymatic processes.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 3-cyclohexyl-5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyranones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydropyran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include pyranones, tetrahydropyrans, and various substituted pyran derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2H-Pyran, 3-cyclohexyl-5,6-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, 3-cyclohexyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism influences its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 3-cyclohexyl-5,6-dihydro- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications.

Properties

CAS No.

61639-07-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-cyclohexyl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C11H18O/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h7,10H,1-6,8-9H2

InChI Key

SYXQAMQYHHDYFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CCCOC2

Origin of Product

United States

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